![molecular formula C26H48O2P2 B14164197 1,2-Bis(dicyclohexylphosphinyl)ethane CAS No. 16527-12-1](/img/structure/B14164197.png)
1,2-Bis(dicyclohexylphosphinyl)ethane
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Overview
Description
Ethylenebis(dicyclohexylphosphine oxide) is a chemical compound with the molecular formula C26H48P2O2. It is a derivative of phosphine oxide and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its two dicyclohexylphosphine oxide groups connected by an ethylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylenebis(dicyclohexylphosphine oxide) can be synthesized through the oxidation of ethylenebis(dicyclohexylphosphine). The typical synthetic route involves the reaction of ethylenebis(dicyclohexylphosphine) with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction is usually carried out under controlled conditions to ensure complete oxidation and to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of ethylenebis(dicyclohexylphosphine oxide) involves large-scale oxidation processes. The raw materials, including ethylenebis(dicyclohexylphosphine) and the oxidizing agent, are fed into a reactor where the reaction takes place. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethylenebis(dicyclohexylphosphine oxide) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the oxide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where one of the dicyclohexyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Hydrides such as lithium aluminum hydride.
Substitution: Various alkylating agents.
Major Products
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Ethylenebis(dicyclohexylphosphine).
Substitution: Substituted phosphine oxides.
Scientific Research Applications
Ethylenebis(dicyclohexylphosphine oxide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It is particularly useful in palladium-catalyzed coupling reactions.
Biology: Investigated for its potential role in biological systems as a ligand for metal ions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of various chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of ethylenebis(dicyclohexylphosphine oxide) involves its ability to act as a ligand, forming complexes with metal ions. The ethylene bridge and the dicyclohexylphosphine oxide groups provide a stable framework for binding to metals, facilitating various catalytic and coordination processes. The molecular targets include transition metals such as palladium, nickel, and platinum, which are commonly used in catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
Ethylenebis(dicyclohexylphosphine): The precursor to the oxide form, used in similar applications but with different reactivity.
Dicyclohexylphosphine oxide: A simpler analog with one phosphine oxide group, used in similar catalytic processes.
Bis(dicyclohexylphosphino)methane: Another related compound with a different bridging group, used in coordination chemistry.
Uniqueness
Ethylenebis(dicyclohexylphosphine oxide) is unique due to its ethylene bridge, which provides a specific spatial arrangement that can influence its binding properties and reactivity. This makes it particularly useful in certain catalytic applications where the geometry of the ligand is crucial for the reaction mechanism.
Properties
CAS No. |
16527-12-1 |
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Molecular Formula |
C26H48O2P2 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
[cyclohexyl(2-dicyclohexylphosphorylethyl)phosphoryl]cyclohexane |
InChI |
InChI=1S/C26H48O2P2/c27-29(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-22-30(28,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2 |
InChI Key |
WIRRVLAFKMVSRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(=O)(CCP(=O)(C2CCCCC2)C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
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